molecular formula C9H18 B1594832 Isobutylcyclopentane CAS No. 3788-32-7

Isobutylcyclopentane

Cat. No. B1594832
CAS RN: 3788-32-7
M. Wt: 126.24 g/mol
InChI Key: DPUYDFJBHDYVQM-UHFFFAOYSA-N
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Description

Isobutylcyclopentane, also known as (2-methylpropyl)cyclopentane , is an organic compound with the molecular formula C9H18 . It belongs to the class of cyclopentanes and contains a five-membered ring structure. The compound is characterized by its unique arrangement of carbon and hydrogen atoms, resulting in specific physical and chemical properties .


Synthesis Analysis

The synthesis of Isobutylcyclopentane involves the reaction of cyclopentane with isobutyl bromide or isobutyl chloride . This nucleophilic substitution reaction replaces a halogen atom in the isobutyl halide with a cyclopentane ring, resulting in the formation of Isobutylcyclopentane. The reaction typically occurs under mild conditions and yields the desired product with good selectivity .


Molecular Structure Analysis

  • Isobutyl group : The isobutyl (2-methylpropyl) substituent is attached to the cyclopentane ring, providing additional complexity to the structure .

Chemical Reactions Analysis

  • Acid-catalyzed ring-opening : Under acidic conditions, the cyclopentane ring can undergo ring-opening reactions, leading to different products .

Physical And Chemical Properties Analysis

  • Solubility : Isobutylcyclopentane is sparingly soluble in water but dissolves well in organic solvents such as hexane or ether .

Scientific Research Applications

Biofuel Production

Isobutanol, a compound related to isobutylcyclopentane, has been identified as a potential biofuel due to its high energy density and suitable physical and chemical properties. Studies have explored the production of isobutanol using engineered strains of microorganisms like Synechocystis and Saccharomyces cerevisiae. These strains have been modified to increase isobutanol production by introducing specific pathways and addressing bottlenecks in the production process (Miao et al., 2017), (Matsuda et al., 2013).

Diesel Engine Performance

Research has been conducted on the performance and emission characteristics of diesel engines using isobutanol–diesel fuel blends. This study aimed to determine the suitability of these blends as an alternative fuel for diesel engines and their effects on engine performance and exhaust emissions (Karabektaş & Hosoz, 2009).

Refrigeration Systems

Isobutane, closely related to isobutylcyclopentane, has been studied for its use in domestic refrigeration systems. Experiments have shown that isobutane can effectively function as a refrigerant, offering performance comparable to traditional refrigerants like R-12 and R-22 (Lee & Su, 2002), (Wongwises & Chimres, 2005).

Chemical Synthesis and Industrial Applications

Isobutane has been utilized in various chemical synthesis processes, including the alkylation of isobutane with 2-butene using ionic liquids as catalysts. This process is significant for producing high-octane gasoline components (Bui et al., 2009).

properties

IUPAC Name

2-methylpropylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUYDFJBHDYVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90191315
Record name Isobutylcyclopentane
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name Isobutylcyclopentane
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Product Name

Isobutylcyclopentane

CAS RN

3788-32-7
Record name (2-Methylpropyl)cyclopentane
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Record name Isobutylcyclopentane
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Record name Isobutylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
HA Szymanski, HA Szymanski - Interpreted Infrared Spectra: Volume 1, 1964 - Springer
Band. cm-l Fundamental Assignment Activityt and species 886 vI (aD VB (ring) R 2868 Vz (aD Vs (CH) R 1487 Vs (aD o (CHz) R 1020 v4 (ai) t (CHz) F 1206 Vs (ai) w (CHz) F 896 v6 (a'i…
Number of citations: 0 link.springer.com
AA Mohamed, SI Ali, HF Kabiel… - Int. J. Pharmacogn …, 2015 - researchgate.net
The present study aimed to investigate the chemical composition of essential oil (EO) and the antioxidant and antimicrobial activities of methanol extract (Me-OH), ethyl acetate extract (…
Number of citations: 10 www.researchgate.net
EA Smolenskii, AN Ryzhov, VM Bavykin… - Russian Chemical …, 2007 - Springer
A new method proposed for solving QSPR tasks is based on transition from numerical values to topological equivalents (TEs) of physicochemical properties of chemical compounds. …
Number of citations: 20 link.springer.com
L Marlinda, M Al Muttaqii… - The Journal of …, 2016 - download.garuda.kemdikbud.go.id
This research aims to investigate the effect of various reaction temperatures on the hydrocracking of Cerbera manghas oil to produce biofuel as a paraffin-rich mixture of hydrocarbons …
Number of citations: 16 download.garuda.kemdikbud.go.id
G Földiák, L Wojnárovits, A Kovács - International Journal of Radiation …, 1987 - Elsevier
Carbon skeleton decomposition reactions in the radiolysis of 14 n-, iso-, s- and t-butyl substituted cycloalkanes with 3–6 carbon atoms in the ring have been investigated and compared. …
Number of citations: 6 www.sciencedirect.com
A Randová, L Bartovská - Fluid Phase Equilibria, 2016 - Elsevier
A group contribution method for predicting the surface tension of alkanes at various temperatures, based on Guggenheim-Katayama-van der Waals equation, has been developed. The …
Number of citations: 16 www.sciencedirect.com
AL Lapidus, EA Smolenskii, VM Bavykin… - Petroleum …, 2008 - Springer
Based on an approach to finding structure-property relationships, we constructed models for calculating the octane and cetane numbers of individual hydrocarbons (alkanes and …
Number of citations: 28 link.springer.com
L Marlinda, M Al-Muttaqii, A Roesyadi… - IOP Conference Series …, 2017 - iopscience.iop.org
… of 350 oC, a small alkylbenzenes were found such as n-pentylbenzene and hexylbenzene and cycloparaffins were detected in form of nnonylcyclohexane and isobutylcyclopentane. A …
Number of citations: 8 iopscience.iop.org
A Wisniewski Jr, VR Wiggers, EL Simionatto, HF Meier… - Fuel, 2010 - Elsevier
In a previous study, waste fish oil was converted into bio-oil by a fast pyrolysis process at 525C in a continuous pilot plant reactor with 72–73% yield. The bio-oil was distilled to obtain …
Number of citations: 135 www.sciencedirect.com
R Jaramillo, FL Dorman - Journal of Chromatography A, 2020 - Elsevier
Thermodynamic modeling of GC × GC separations provides a tool for rapid method evaluation and optimization. Separations of 95 hydrocarbons on two cryogenically modulated GC × …
Number of citations: 15 www.sciencedirect.com

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